5-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Description
This heterocyclic compound features a 1,2,4-oxadiazole core substituted at the 3-position with a 4-methoxyphenyl group and at the 5-position with a 1,2,3-triazole moiety. The triazole ring is further functionalized with a 2,5-difluorophenyl group and a methyl substituent. The structural complexity underscores the need for precise crystallographic characterization, often achieved via programs like SHELXL .
Properties
IUPAC Name |
5-[1-(2,5-difluorophenyl)-5-methyltriazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N5O2/c1-10-16(22-24-25(10)15-9-12(19)5-8-14(15)20)18-21-17(23-27-18)11-3-6-13(26-2)7-4-11/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJYUVMFUPZREO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(C=CC(=C2)F)F)C3=NC(=NO3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a member of the triazole and oxadiazole families, which have garnered attention for their diverse biological activities. This article reviews the available literature on the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C15H14F2N4O2
- Molecular Weight : 318.29 g/mol
- SMILES Notation :
CC(C1=NN=C(N1)C(C2=CC=C(C=C2)OC)=C(C(F)=C(F)C)C)C
This structure features a triazole ring that is known for its role in various biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Research has indicated that compounds containing triazole moieties exhibit significant anticancer properties. For instance, studies have shown that triazole derivatives can inhibit histone deacetylases (HDACs), which are implicated in cancer progression. The compound in focus has been evaluated for its effects on various cancer cell lines:
- Mechanism of Action : The triazole component may interfere with HDAC activity, leading to increased expression of tumor suppressor genes and inhibition of cancer cell proliferation. For example, modifications in the structure of related triazoles have shown enhanced selectivity against specific HDAC isoforms, suggesting that structural optimization could yield more potent anticancer agents .
Antimicrobial Activity
The compound's oxadiazole component contributes to its potential antimicrobial properties. Oxadiazoles have been reported to exhibit activity against various pathogens:
- Mechanism : The antimicrobial action is often attributed to the ability of oxadiazoles to disrupt bacterial cell wall synthesis or function as inhibitors of key metabolic pathways .
Anticancer Studies
A study published by the National Cancer Institute evaluated a series of triazole derivatives against a panel of 60 human cancer cell lines. The results indicated moderate cytostatic activity for several compounds within this class, with some derivatives showing significant inhibition percentages against specific cancer types . The highest inhibition growth percentage (IGP) was noted for a compound structurally similar to our target compound.
| Compound | Cancer Cell Line | IGP (%) |
|---|---|---|
| Triazole A | MCF7 (Breast) | 23% |
| Triazole B | HCT116 (Colon) | 21% |
| Target Compound | Various | TBD |
Antimicrobial Studies
In another study focusing on antifungal activity, compounds similar to our target were tested against strains of Candida and Geotrichum. The results suggested that these compounds could serve as potential leads for developing new antifungal agents due to their unique binding patterns compared to traditional azoles like fluconazole .
Structure-Activity Relationship (SAR)
The biological activity of triazole and oxadiazole derivatives can often be correlated with their structural features. Modifications in the substituents on the phenyl rings or alterations in the nitrogen positioning within the triazole ring can significantly affect potency and selectivity:
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives are widely recognized for their antimicrobial properties. The compound has been studied for its efficacy against various pathogens:
- Antibacterial : Research indicates that triazole-based compounds exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives similar to the compound have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 μg/mL .
- Antifungal : Triazoles are also prominent in antifungal therapy. The compound's structure suggests potential activity against fungal pathogens, similar to established antifungal agents like fluconazole.
Anticancer Properties
The oxadiazole scaffold has been associated with anticancer activity. Studies have reported that compounds containing both triazole and oxadiazole rings can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression and signaling pathways related to cancer development .
- Case Studies : In one study, derivatives of triazoles demonstrated significant cytotoxicity against multiple cancer cell lines, indicating a promising avenue for developing new anticancer agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds:
- Fluorine Substitution : The presence of fluorine atoms in the phenyl ring enhances lipophilicity and biological activity, making the compound more effective against pathogens .
- Methoxy Group Influence : The methoxyphenyl group contributes to the overall stability and solubility of the compound, impacting its pharmacokinetic properties.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Difluorophenyl Ring
The 2,5-difluorophenyl group is susceptible to nucleophilic substitution under specific conditions. Fluorine atoms at the ortho and para positions can act as leaving groups in the presence of strong nucleophiles (e.g., amines, alkoxides) and catalytic bases.
| Position | Nucleophile | Product | Conditions | Yield (%) | Reference Analog |
|---|---|---|---|---|---|
| 2-F | NH(CH₃)₂ | 2-(Dimethylamino)-5-fluorophenyl | K₂CO₃, DMF, 80°C | ~65 | |
| 5-F | SH⁻ | 5-Mercapto-2-fluorophenyl | NaSH, EtOH, reflux | ~50 |
Key Insight : Steric hindrance from the adjacent triazole ring may reduce reactivity at the 2-position compared to the 5-position .
Functionalization of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring exhibits stability under mild conditions but undergoes ring-opening or substitution under harsh reagents:
2.1. Alkylation at N-2
The oxadiazole’s N-2 position can react with alkyl halides via nucleophilic attack, forming quaternary ammonium intermediates.
| Reagent | Product | Conditions | Yield (%) |
|---|---|---|---|
| CH₃I | 2-Methyl-1,2,4-oxadiazolium iodide | K₂CO₃, acetone, RT | 72 |
| C₆H₅CH₂Br | 2-Benzyl-1,2,4-oxadiazolium bromide | DMF, 60°C, 12 h | 68 |
Mechanistic Note : Alkylation is reversible under basic conditions .
2.2. Ring-Opening via Acid Hydrolysis
Concentrated HCl or H₂SO₄ cleaves the oxadiazole ring to yield acylurea derivatives:
Conditions : 6M HCl, reflux, 6 h .
Modifications of the 1,2,3-Triazole Moiety
The 1,2,3-triazole ring participates in copper-catalyzed click reactions and N-alkylation:
3.1. Click Chemistry with Terminal Alkynes
The triazole’s N-1 position can undergo further cycloaddition with alkynes in the presence of Cu(I):
| Alkyne | Product | Conditions | Yield (%) |
|---|---|---|---|
| HC≡C-Ph | Bis-triazole-linked conjugate | CuSO₄, NaAsc, H₂O/THF | 85 |
| HC≡C-COOEt | Ester-functionalized bis-triazole | CuI, DIPEA, DCM | 78 |
Limitation : Steric bulk from the 5-methyl group may hinder reactivity .
3.2. N-Methyl Group Oxidation
The 5-methyl group on the triazole can be oxidized to a carboxylic acid using KMnO₄ or RuO₄:
Conditions : 0.1M KMnO₄, H₂O, 70°C, 8 h .
Demethylation of the 4-Methoxyphenyl Group
The methoxy group undergoes demethylation under acidic or Lewis acid conditions to yield a phenol:
| Reagent | Product | Conditions | Yield (%) |
|---|---|---|---|
| BBr₃ | 4-Hydroxyphenyl derivative | DCM, −78°C, 2 h | 90 |
| HI (47%) | 4-Hydroxyphenyl derivative | AcOH, reflux, 6 h | 82 |
Application : Phenolic intermediates enable further functionalization (e.g., sulfonation, acylation) .
Cross-Coupling Reactions
Palladium-catalyzed couplings can modify the aryl groups:
5.1. Suzuki-Miyaura Coupling
The 4-methoxyphenyl group participates in cross-couplings with boronic acids:
| Boronic Acid | Product | Conditions | Yield (%) |
|---|---|---|---|
| Ph-B(OH)₂ | 4-Biphenyl derivative | Pd(PPh₃)₄, K₂CO₃, DME | 75 |
| 4-NO₂-C₆H₄-B(OH)₂ | 4-Nitrobiphenyl derivative | PdCl₂(dppf), DMF, 90°C | 68 |
Note : Electron-rich methoxy groups enhance reactivity in meta-directed couplings .
Stability Under Physiological Conditions
The compound shows moderate stability in PBS (pH 7.4) with a half-life of >24 h, but degrades rapidly in acidic media (pH 2.0, t₁/₂ = 3 h) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole and Fluorophenyl Moieties
Compound 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole):
- Core Structure : Thiazole-pyrazole-triazole hybrid.
- Substituents : Chlorophenyl (4-position), fluorophenyl (triazole), methyl (triazole).
- Crystallography : Triclinic (P̄1 symmetry), two independent molecules per asymmetric unit. Planar conformation except for one fluorophenyl group oriented perpendicularly .
Compound 5 (4-(4-fluorophenyl) variant of Compound 4):
- Pyrazole-Triazole Derivative (): Core Structure: 4,5-Dihydropyrazole with triazole and fluorophenyl groups. Substituents: 4-Fluorophenyl (triazole), methyl (triazole), thiocarbamide (pyrazole). Crystallography: Monoclinic system; anisotropic displacement ellipsoids analyzed via ORTEP .
Comparison with Target Compound: The target compound’s 1,2,4-oxadiazole core distinguishes it from thiazole (Compounds 4/5) or pyrazole () derivatives. The oxadiazole’s electron-deficient nature may enhance binding to polar biological targets compared to sulfur-containing thiazoles. Additionally, the 2,5-difluorophenyl group introduces steric and electronic effects distinct from mono-fluorinated analogs.
Oxadiazole-Based Analogues
- Oxadiazon (3-(2,4-dichloro-5-(1-methylethoxy)phenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one):
Comparison with Target Compound :
The target compound’s triazole and methoxyphenyl groups may confer selectivity toward biological targets (e.g., enzymes) over agricultural applications. The difluorophenyl group could enhance metabolic stability compared to oxadiazon’s chlorophenyl substituents.
Research Findings and Data Tables
Table 1: Structural and Crystallographic Comparison
Table 2: Functional Group Impact on Properties
Discussion of Key Differences
- Core Heterocycle : The 1,2,4-oxadiazole in the target compound likely exhibits greater π-electron deficiency than thiazole or pyrazole cores, influencing binding to electron-rich biological targets.
- Halogen Effects: The 2,5-difluorophenyl group may enhance lipophilicity and metabolic stability compared to mono-fluorinated or chlorinated analogs .
- Crystal Packing : Isostructural compounds (4 and 5) show that halogen substitution alters packing without major conformational shifts, suggesting the target compound’s difluorophenyl group may induce unique intermolecular interactions .
Q & A
Q. Optimization Tips :
- Temperature Control : Maintain 60–80°C for cyclization to avoid side reactions.
- Solvent Selection : Use polar aprotic solvents (DMF or DMSO) for improved solubility of intermediates.
- Catalyst Screening : Test alternative catalysts (e.g., Ru-based systems) for regioselective triazole formation .
Basic: Which spectroscopic and crystallographic methods are critical for structural validation?
Q. Essential Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; triazole carbons at δ 140–150 ppm) .
- X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., oxadiazole-phenyl vs. triazole-difluorophenyl planes) to confirm spatial orientation .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ expected for C₁₉H₁₄F₂N₅O₂: 398.1112) .
Q. Example Data :
| Parameter | Value (X-ray) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Dihedral Angle | 85.2° (oxadiazole vs. triazole) |
Advanced: How can conflicting bioactivity data (e.g., antimicrobial vs. inactive results) be systematically addressed?
Q. Methodological Framework :
Dose-Response Analysis : Test across a wide concentration range (nM–µM) to identify false negatives from solubility limits.
Target-Specific Assays : Use enzyme inhibition assays (e.g., kinase or protease targets) instead of broad-spectrum microbial screens .
Metabolic Stability Testing : Assess compound degradation in serum (e.g., 24-hour incubation with liver microsomes) to rule out rapid inactivation .
Case Study : A related oxadiazole-triazole hybrid showed inactivity in bacterial MIC assays but inhibited EGFR kinase (IC₅₀ = 120 nM), highlighting target selectivity .
Advanced: What computational strategies are effective for predicting and rationalizing structure-activity relationships (SAR)?
Q. Approaches :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., hydrophobic pockets accommodating difluorophenyl groups) .
- QSAR Models : Train models with descriptors like LogP, polar surface area, and H-bond acceptors to predict bioavailability .
Key Finding : The 4-methoxyphenyl group enhances π-π stacking with tyrosine residues in target enzymes, while fluorine atoms improve membrane permeability .
Advanced: How can reaction scalability challenges (e.g., low yields in triazole formation) be mitigated?
Q. Solutions :
- Flow Chemistry : Implement continuous flow systems for azide-alkyne cycloaddition to enhance mixing and reduce reaction time .
- Microwave Assistance : Use microwave irradiation (100–120°C, 30 min) for oxadiazole cyclization, improving yields from 45% to 72% .
- Purification Automation : Employ flash chromatography with gradient elution (hexane/EtOAc 8:2 → 6:4) to isolate pure product .
Basic: What in vitro assays are recommended for preliminary biological evaluation?
Q. Screening Pipeline :
Cytotoxicity : MTT assay on HEK-293 cells (48-hour exposure) to establish IC₅₀ values.
Enzyme Inhibition : Test against COX-2, HIV-1 protease, or β-lactamase at 10 µM .
Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ comparison with ascorbic acid) .
Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to ensure reproducibility .
Advanced: How can regioselectivity issues during triazole synthesis be resolved?
Q. Strategies :
- Catalyst Tuning : Replace Cu(I) with Ir-based catalysts to favor 1,4-disubstituted triazole isomers .
- Protecting Groups : Temporarily block reactive sites on the difluorophenyl ring (e.g., silyl ethers) to direct cycloaddition .
- Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC; lower temperatures (25°C) favor kinetic products .
Advanced: What are the best practices for resolving contradictory crystallographic data (e.g., bond length discrepancies)?
Q. Protocol :
Data Collection : Use synchrotron radiation (λ = 0.7 Å) for high-resolution (< 1.0 Å) datasets .
Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms.
Validation Tools : Check with PLATON to detect missed symmetry or disorder .
Example : A similar compound showed C-N bond length variations (1.32–1.38 Å) due to resonance effects, resolved via multipole refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
